3-(3-Fluorophenoxy)propanethioamide
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Overview
Description
3-(3-Fluorophenoxy)propanethioamide is an organic compound with the molecular formula C9H10FNOS and a molecular weight of 199.25 g/mol . This compound is characterized by the presence of a fluorophenoxy group attached to a propanethioamide moiety, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenoxy)propanethioamide typically involves the reaction of 3-fluorophenol with 3-chloropropanethioamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the fluorophenoxy group is introduced to the propanethioamide backbone .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may involve continuous flow reactors to ensure consistent product quality and efficient production rates .
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenoxy)propanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioamide group to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Fluorophenoxy)propanethioamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenoxy)propanethioamide involves its interaction with specific molecular targets. The fluorophenoxy group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The thioamide moiety may also play a role in binding to metal ions or other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
3-(3-Fluorophenoxy)phenylboronic acid: Known for its ability to reversibly bind with diols, forming cyclic boronate esters.
3-(3-Fluorophenoxy)propanol: Similar structure but with a hydroxyl group instead of a thioamide group.
Uniqueness
3-(3-Fluorophenoxy)propanethioamide is unique due to the presence of both a fluorophenoxy group and a thioamide moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10FNOS |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
3-(3-fluorophenoxy)propanethioamide |
InChI |
InChI=1S/C9H10FNOS/c10-7-2-1-3-8(6-7)12-5-4-9(11)13/h1-3,6H,4-5H2,(H2,11,13) |
InChI Key |
QANLTIMHQDSFKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCCC(=S)N |
Origin of Product |
United States |
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